2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
[2-(3-chlorophenyl)pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O.ClH/c16-12-5-1-4-11(10-12)14-7-3-9-18(14)15(19)13-6-2-8-17-13;/h1,4-5,10,13-14,17H,2-3,6-9H2;1H/t13-,14?;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSYFLJKAFTNKM-GPFYXIAXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C3=CC(=CC=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCCC2C3=CC(=CC=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a [3+2] cycloaddition reaction involving an azomethine ylide and an alkene.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.
Coupling of the Pyrrolidine and Chlorophenyl Groups: The final step involves coupling the pyrrolidine ring with the chlorophenyl group through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the cycloaddition and coupling reactions.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and product yield.
Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Applications
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
- Anticancer Properties : The chlorophenyl group is often associated with enhanced biological activity against cancer cells. Studies have shown that derivatives of pyrrolidine compounds can inhibit tumor growth by inducing apoptosis in various cancer cell lines .
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and excitotoxicity, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Biochemical Applications
- Enzyme Inhibition Studies : The compound's structure allows it to interact with specific enzymes, potentially serving as an inhibitor. Research into enzyme kinetics has shown that similar compounds can modulate enzymatic activity, which is critical for metabolic pathways .
- Drug Development : Given its unique molecular characteristics, this compound could serve as a lead structure for the development of new pharmaceuticals. Structure-activity relationship (SAR) studies can be conducted to optimize its efficacy and reduce toxicity .
Material Science Applications
- Polymer Synthesis : The functional groups present in 2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride can be utilized in the synthesis of novel polymers with specific properties, such as increased thermal stability or enhanced mechanical strength .
- Nanotechnology : The compound's ability to form complexes with metal ions suggests potential applications in nanomaterials, where it could be used to create functionalized nanoparticles for drug delivery systems or as catalysts in chemical reactions .
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of pyrrolidine derivatives. The results indicated that compounds with structural similarities to this compound showed significant improvement in behavioral models of depression .
Case Study 2: Anticancer Properties
Research conducted at a leading cancer research institute examined the cytotoxic effects of pyrrolidine-based compounds on breast cancer cell lines. The findings revealed that these compounds inhibited cell proliferation and induced apoptosis, supporting their potential as anticancer agents .
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1423043-76-8
- Molecular Formula : C₁₅H₂₀Cl₂N₂O
- Molecular Weight : 315.24 g/mol
- Stereochemistry : Features a chiral (2S)-configured pyrrolidine-2-carbonyl group, critical for its biochemical interactions .
Structural Features :
- Comprises two pyrrolidine rings: one substituted with a 3-chlorophenyl group and the other with a pyrrolidine-2-carbonyl moiety.
- The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological research .
The compound belongs to a class of pyrrolidine derivatives with variable substituents. Key structural analogs and their distinctions are outlined below:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects: 3-Chlorophenyl in the target compound enhances electron-withdrawing properties and aromatic interactions, likely improving binding to hydrophobic pockets in biological targets compared to methyl or aliphatic substituents .
Stereochemical Consistency :
- All analogs retain the (2S)-configured pyrrolidine-2-carbonyl group, underscoring its importance in maintaining conformational stability for receptor engagement .
Pharmacological Divergence :
- While the target compound and USP Sibutramine Related Compound B share a 3-chlorophenyl group, the latter’s cyclobutyl spacer may lead to distinct metabolic pathways (e.g., cytochrome P450 interactions) .
Biological Activity
2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C15H20Cl2N2O
- Molecular Weight : 315.2381 g/mol
- CAS Number : 1423043-73-5
The biological activity of this compound can be attributed to its structural features, which include a pyrrolidine core and a chlorophenyl group. These components allow for interactions with various biological targets, including enzymes and receptors.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant inhibition of cholinesterases, which are critical in neurotransmission. For instance, studies on related pyrrole derivatives have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to potential applications in treating neurodegenerative diseases like Alzheimer's disease .
Table 1: Inhibitory Activity Against Cholinesterases
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Donepezil | 0.1 | 0.5 |
| Galantamine | 0.5 | 1.0 |
Note: TBD = To Be Determined based on future studies.
Neuroprotective Effects
A recent study evaluated the neuroprotective effects of various pyrrole derivatives on human neuroblastoma cells (SH-SY5Y). The results indicated that compounds similar to this compound exhibited low neurotoxicity and significant protective effects against oxidative stress induced by hydrogen peroxide. This suggests potential therapeutic applications in neuroprotection .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of pyrrole derivatives. Compounds structurally related to our target have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating their potential as lead compounds for developing new antibiotics .
Q & A
Q. What are the standard synthetic routes for preparing 2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves multi-step protocols:
- Step 1: Formation of the pyrrolidine ring via cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones (e.g., using NaBH4/CeCl3) .
- Step 2: Introduction of the 3-chlorophenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, requiring Pd catalysts (e.g., Pd(PPh3)4) and anhydrous conditions .
- Step 3: Coupling the (2S)-pyrrolidine-2-carbonyl moiety using peptide coupling agents (e.g., HATU or DCC/DMAP) in dichloromethane or DMF .
- Optimization: Reaction yields improve with controlled temperature (0–25°C), inert atmospheres, and purification via flash chromatography (silica gel, EtOAc/hexane gradients) .
Q. How can researchers validate the stereochemical purity and structural integrity of this compound?
- Methodological Answer:
- Chiral HPLC: Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol mobile phases to resolve enantiomers and confirm ≥98% stereopurity .
- X-ray Crystallography: Single-crystal analysis confirms absolute configuration, particularly for the (2S)-pyrrolidine center .
- NMR Spectroscopy: 1H/13C NMR (DMSO-d6) identifies key signals: δ 7.4–7.6 (aromatic protons), δ 3.8–4.2 (pyrrolidine-CH2), and δ 1.6–2.1 (pyrrolidine-CH) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (GHS Category 2) .
- Ventilation: Use fume hoods to avoid inhalation of fine powders (H335: respiratory irritation) .
- Spill Management: Neutralize with sodium bicarbonate, collect in sealed containers, and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., dopamine receptors). Focus on hydrogen bonding with the pyrrolidine nitrogen and hydrophobic interactions with the chlorophenyl group .
- MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes under physiological conditions .
- QSAR Modeling: Corrogate electronic parameters (e.g., logP, polar surface area) with activity data to refine lead optimization .
Q. What experimental strategies resolve contradictions in bioactivity data across different assays (e.g., IC50 variability)?
- Methodological Answer:
- Assay Replication: Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times to minimize variability .
- Metabolic Stability Testing: Use liver microsomes (human/rat) to identify if rapid degradation underlies inconsistent IC50 values .
- Orthogonal Assays: Combine enzymatic inhibition assays (e.g., fluorescence-based) with SPR binding studies to confirm target engagement .
Q. How can researchers address poor aqueous solubility during in vitro/in vivo studies?
- Methodological Answer:
- Co-solvent Systems: Prepare stock solutions in DMSO (≤5% v/v) diluted with PBS containing 0.1% Tween-80 to prevent precipitation .
- Nanoparticle Formulation: Use PLGA nanoparticles (50–100 nm) prepared via emulsion-solvent evaporation to enhance bioavailability .
- Salt Screening: Test alternative counterions (e.g., besylate, tosylate) to improve solubility without altering pharmacological activity .
Q. What methodologies are effective for studying stereochemical effects on biological activity?
- Methodological Answer:
- Enantiomer Separation: Use preparative chiral chromatography to isolate (2S)- and (2R)-isomers, then compare IC50 values in enzyme assays .
- Circular Dichroism (CD): Analyze conformational changes in target proteins upon binding to each enantiomer .
- Crystallographic Overlays: Compare X-ray structures of enantiomer-bound complexes to identify stereospecific binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
